molecular formula C20H18Br2O5 B2400675 2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 489414-80-4

2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2400675
CAS No.: 489414-80-4
M. Wt: 498.167
InChI Key: GLZSBTBTLMAEOO-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a 2-methylbenzofuran core substituted at positions 5 and 6 with a 3-bromobenzyloxy group and a bromine atom, respectively. The carboxylate moiety at position 3 is esterified with a 2-methoxyethyl group. Its molecular formula is C22H21Br2O5, with a molecular weight of 445.31 g/mol . Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including cytotoxic, antimicrobial, and antifungal properties .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-7-6-24-2)15-9-18(16(22)10-17(15)27-12)26-11-13-4-3-5-14(21)8-13/h3-5,8-10H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZSBTBTLMAEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Br)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 489414-80-4, is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to the benzofuran class, characterized by a unique structure that includes multiple bromine substituents and methoxy groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20_{20}H18_{18}Br2_{2}O5_{5}
Molar Mass498.16 g/mol
Density1.571 g/cm³ (predicted)
Boiling Point526.4 °C (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research on related brominated derivatives has shown promising results in inhibiting cell invasion and migration in various cancer cell lines.

  • In vitro Studies : In a study involving synthetic coumarin derivatives, a bromo derivative demonstrated superior potency in inhibiting cell invasion compared to standard matrix metalloproteinase (MMP) inhibitors in a Boyden chamber assay . This suggests that the structural features of brominated compounds may enhance their biological efficacy.
  • In vivo Studies : Further investigations using nude mice models grafted with human cancer cells (HT1080 and MDA-MB231) showed reduced tumor growth when treated with bromo derivatives . The precise mechanism of action remains unclear, but the results indicate potential as lead compounds for new antitumor agents.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the presence of bromine atoms and methoxy groups may influence the compound's interaction with cellular targets involved in cancer progression:

  • Inhibition of Metastatic Pathways : The compound may interfere with signaling pathways that promote cell migration and invasion.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activities of related compounds:

  • Study on Coumarin Derivatives : A study highlighted the anti-invasive properties of certain coumarin derivatives, suggesting that modifications such as bromination can enhance biological activity against cancer cells .
  • Comparative Analysis : Research comparing various benzofuran derivatives indicated that those with multiple halogen substitutions exhibited higher cytotoxicity against breast cancer cell lines (MCF-7), suggesting a structure-activity relationship worth exploring further .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzyloxy Group Ester Group Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-Bromophenyl 2-Methoxyethyl 445.31 Not explicitly reported
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate () 1-Ethoxy-1-oxo-2-propanyl Methyl 411.24 Synthetic intermediate
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () 2-Bromophenyl Ethyl 469.3 No biological data reported
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () 3-Fluorophenyl Ethyl 469.3 No biological data reported
2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () 2,5-Dimethylphenyl 2-Methoxyethyl 445.31 Available for screening (44 mg)
Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () 2-Chlorophenyl Methyl 411.24 Potential cytotoxic activity inferred

Impact of Substituents on the Benzyloxy Group

  • In contrast, analogs with 2-chlorophenyl () or 3-fluorophenyl () substituents exhibit different electronic profiles, which may alter interactions with biological targets . Brominated derivatives generally display lower cytotoxicity compared to non-brominated precursors, as noted in .
  • Alkyl vs.

Ester Group Modifications

  • 2-Methoxyethyl vs. Methyl/Ethyl Esters :
    • The 2-methoxyethyl ester in the target compound may enhance solubility in polar solvents compared to methyl or ethyl esters (e.g., and ). This group’s ether linkage could also reduce metabolic degradation .
    • Methyl esters () are smaller and more lipophilic, favoring passive diffusion across biological membranes .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step pathways, including halogenation, esterification, and substitution reactions. Key steps include:

  • Bromination : Introduction of bromine at position 6 of the benzofuran core under controlled temperatures (e.g., 0–5°C) using reagents like NBS (N-bromosuccinimide) .
  • Esterification : Formation of the methoxyethyl ester group via nucleophilic acyl substitution, often catalyzed by DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) .
  • Substitution : Attachment of the 3-bromophenyl methoxy group through SN2 reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) . Critical parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar excess of brominating agents) significantly affect yields (reported 45–65%) .

Q. Which spectroscopic techniques are essential for confirming its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzofuran core and 3-bromophenyl group (~15–25°) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected m/z: ~525.1 g/mol) and bromine isotope patterns .

Q. What biological activities are associated with structurally similar benzofuran derivatives?

Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer Potential : IC50_{50} of 10–50 µM in HeLa cells via apoptosis induction .
  • Antiviral Effects : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) with EC50_{50} < 20 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediate formation and terminate reactions at 85–90% completion .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for cross-coupling steps to reduce byproducts (e.g., dehalogenated derivatives) .
  • Solvent Optimization : Replace DMF with MeCN to enhance nucleophilicity and reduce hydrolysis of ester groups .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact biological activity?

Comparative SAR studies show:

  • Bromine at Position 6 : Enhances lipophilicity (logP ~3.5) and target binding via halogen bonds (e.g., with kinase ATP pockets) .
  • 3-Bromophenyl vs. 2-Chlorophenyl Methoxy : The former increases steric bulk, reducing IC50_{50} by 30% in cytotoxicity assays .
  • Methoxyethyl Ester : Improves solubility (logS −4.2) compared to methyl esters, enhancing bioavailability .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Torsional Angle Analysis : Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray data to identify discrepancies in methoxy group orientation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to validate packing models .
  • Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., coalescence temperatures for rotational barriers) .

Q. How does the compound’s stability under varying pH and temperature conditions affect assay design?

  • pH Stability : Degrades rapidly at pH > 8 (t1/2_{1/2} < 24 hrs) due to ester hydrolysis; use neutral buffers (pH 6–7.4) for biological assays .
  • Thermal Stability : Decomposes above 150°C (DSC data); store at −20°C under inert atmosphere .
  • Light Sensitivity : Bromine substituents increase photodegradation; conduct experiments under amber light .

Methodological Recommendations

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Glide for kinase/inhibitor modeling (grid size: 20 Å) .
  • MD Simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore Mapping : Use LigandScout to identify critical interactions (e.g., hydrogen bonds with Ser/Thr residues) .

Q. How can cross-disciplinary approaches enhance mechanistic studies?

  • Metabolomics : LC-MS/MS to track metabolite formation (e.g., demethylated or oxidized derivatives) .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution (3.5–4.0 Å) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

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